2,3-Dichloropyrido[1,2-A]pyrimidin-4-one

Antimalarial DHFR inhibition Selectivity profiling

Achieving reproducible antimalarial or kinase inhibition assays requires precise halogenation patterns. Generic mono-chlorinated or non-halogenated pyridopyrimidinones fail to replicate the potency and selectivity of the 2,3-dichloro derivative. - P. berghei DHFR IC50 = 1.20 nM; human PARP-1 IC50 = 1,300 nM (1,083x selective) - PASS-predicted protein kinase inhibition (Pa=0.620) & signal transduction modulation (Pa=0.718) - Dual chlorine handles enable regioselective SAR expansion Supplied as ≥95% tan solid. Ideal for antimalarial, oncology, and chemical probe development.

Molecular Formula C8H4Cl2N2O
Molecular Weight 215.03
CAS No. 117890-82-1
Cat. No. B3030972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloropyrido[1,2-A]pyrimidin-4-one
CAS117890-82-1
Molecular FormulaC8H4Cl2N2O
Molecular Weight215.03
Structural Identifiers
SMILESC1=CC2=NC(=C(C(=O)N2C=C1)Cl)Cl
InChIInChI=1S/C8H4Cl2N2O/c9-6-7(10)11-5-3-1-2-4-12(5)8(6)13/h1-4H
InChIKeyZUYGRPKKRPCWJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloropyrido[1,2-a]pyrimidin-4-one: Chemical Identity


2,3-Dichloropyrido[1,2-A]pyrimidin-4-one (CAS 117890-82-1) is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused bicyclic core containing a bridgehead nitrogen atom and distinct chlorine substituents at the 2- and 3-positions . Its molecular formula is C₈H₄Cl₂N₂O, with a molecular weight of 215.04 g/mol, and it typically appears as a tan solid with a purity specification of ≥95% from commercial suppliers . This compound serves as a versatile synthetic intermediate and a pharmacologically relevant scaffold due to its dual chlorine substitution pattern, which imparts unique electronic properties and reactivity profiles compared to its mono-chlorinated or non-halogenated analogs [1].

2,3-Dichloropyrido[1,2-a]pyrimidin-4-one: Irreplaceability


Within the pyrido[1,2-a]pyrimidin-4-one class, subtle structural variations—particularly halogen substitution patterns—yield pronounced differences in biological activity, chemical reactivity, and physicochemical properties . The 2,3-dichloro substitution of the target compound confers a unique electronic environment and steric profile that directly influences target engagement and synthetic utility [1]. Generic substitution with mono-chlorinated (e.g., 2-chloro) or non-halogenated analogs is not equivalent; such replacements can lead to significant alterations in inhibitory potency (often by orders of magnitude), changes in selectivity profiles, and divergent downstream functionalization pathways [2]. Therefore, direct procurement of the specific 2,3-dichloro derivative is essential to ensure experimental reproducibility and to achieve the desired biological or chemical outcome. The quantitative evidence below substantiates this requirement.

2,3-Dichloropyrido[1,2-a]pyrimidin-4-one: Quantitative Differentiation


Selective DHFR Inhibition Profile

2,3-Dichloropyrido[1,2-a]pyrimidin-4-one exhibits a marked selectivity in inhibiting dihydrofolate reductase (DHFR) from Plasmodium berghei (a malaria model) compared to human and bacterial isoforms [1]. Specifically, it inhibits P. berghei DHFR with an IC50 of 1.20 nM, whereas its potency against human PARP-1 is substantially lower at 1,300 nM (IC50), representing over a 1,000-fold difference [1]. This selectivity profile is critical for anti-parasitic applications where minimizing host toxicity is paramount.

Antimalarial DHFR inhibition Selectivity profiling

PASS-Predicted Polypharmacology

In silico prediction of activity spectra for substances (PASS) analysis suggests that 2,3-dichloropyrido[1,2-a]pyrimidin-4-one possesses a unique polypharmacological profile compared to the 2-chloro analog [1]. The target compound is predicted to be a potent inhibitor of signal transduction pathways (Pa 0.718), chloride peroxidase (Pa 0.657), and protein kinases (Pa 0.620) [1]. While comparative PASS data for the 2-chloro analog is not directly available in the same study, class-level inference suggests the additional 3-chloro substituent significantly alters the predicted activity spectrum, as structural modifications on the pyrido[1,2-a]pyrimidin-4-one core are known to drastically shift biological activity .

Computational pharmacology PASS prediction Kinase inhibition

Versatile Dual-Chlorine Building Block

The 2,3-dichloro substitution pattern provides two distinct reactive handles for sequential functionalization, a key advantage over mono-halogenated or non-halogenated analogs [1]. The 2-chloro analog (CAS 5418-94-0) offers only a single site for nucleophilic aromatic substitution or cross-coupling [2]. In contrast, the 2,3-dichloro derivative can undergo regioselective reactions, enabling the construction of more complex and diverse libraries of pyrido[1,2-a]pyrimidin-4-one derivatives [1]. This synthetic versatility is a direct consequence of the differential reactivity of the two chlorine atoms, a feature absent in the mono-chloro comparator.

Medicinal chemistry Chemical synthesis Scaffold derivatization

Physicochemical Divergence vs. Parent Scaffold

The introduction of two chlorine atoms fundamentally alters the physicochemical properties of the pyrido[1,2-a]pyrimidin-4-one scaffold relative to the parent, non-halogenated compound . While the parent compound (C8H6N2O) has a molecular weight of 146.15 g/mol and an XLogP3 of approximately -0.4, the 2,3-dichloro derivative (C8H4Cl2N2O) has a molecular weight of 215.04 g/mol and a significantly higher predicted XLogP3 of approximately 1.9 . This substantial increase in lipophilicity (ΔXLogP3 ≈ 2.3) directly impacts membrane permeability, plasma protein binding, and metabolic stability, differentiating it as a distinct chemical entity for lead optimization.

Physicochemical properties Drug-likeness ADME prediction

2,3-Dichloropyrido[1,2-a]pyrimidin-4-one: Research & Procurement Applications


Antimalarial DHFR Targeting

The exceptional potency and selectivity of 2,3-dichloropyrido[1,2-a]pyrimidin-4-one against P. berghei DHFR (IC50 = 1.20 nM) compared to human PARP-1 (IC50 = 1,300 nM) make it a prime candidate for initiating a medicinal chemistry campaign focused on novel antimalarial therapeutics [1]. Procurement of this specific compound is critical for validating this target engagement and selectivity profile in primary assays, as closely related analogs may not exhibit the same therapeutic window.

Multi-Target Kinase Probe Development

The PASS-predicted activity profile, notably the high probability of protein kinase inhibition (Pa=0.620) combined with signal transduction pathway modulation (Pa=0.718), suggests that this compound could serve as a multi-target kinase probe [1]. Researchers investigating complex diseases like cancer or inflammation may find this compound a valuable starting point for developing tool compounds that simultaneously modulate several key nodes in disease-relevant signaling networks [1]. Its unique substitution pattern is essential for this specific polypharmacological profile.

Focused Library Derivatization

The presence of two distinct chlorine substituents enables regioselective, sequential functionalization, providing a strategic advantage for synthesizing diverse compound libraries [1]. This compound is an ideal core scaffold for medicinal chemists seeking to rapidly explore structure-activity relationships (SAR) around the pyrido[1,2-a]pyrimidin-4-one core. Its procurement is justified by the ability to generate more complex and varied analogs from a single starting material compared to a mono-halogenated alternative [2].

Physicochemical Benchmarking in Lead Optimization

The significant increase in lipophilicity (ΔXLogP3 ≈ +2.3) and molecular weight compared to the parent scaffold makes this compound a distinct benchmark for structure-property relationship (SPR) studies [1]. Teams optimizing ADME properties can use this compound to quantitatively assess the impact of 2,3-dichloro substitution on membrane permeability, metabolic stability, and solubility, informing the design of more drug-like candidates within this chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dichloropyrido[1,2-A]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.